![molecular formula C29H29NO4S B043302 Raloxifene 4-Monomethyl Ether CAS No. 185415-07-0](/img/structure/B43302.png)
Raloxifene 4-Monomethyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Raloxifene and its derivatives involves several key steps, including the formation of the 2-arylbenzothiophene core, critical for its biological activity. Modifications to this core, as seen in the series of analogs, aim to enhance receptor binding and in vitro activity. For example, alterations in the 4'-position and the introduction of alkyl or cycloalkyl groups maintain or enhance the biological activity qualitatively similar to that of raloxifene itself (Grese et al., 1997).
Molecular Structure Analysis
The molecular structure of Raloxifene and its analogs, including the 4-Monomethyl Ether variant, features the benzothiophene moiety and hydroxyl groups essential for estrogen receptor binding. The structural modifications, such as the addition of fluorine or chloro substituents, aim to fine-tune the molecule's tissue-selective agonist or antagonist activity, underscoring the importance of specific structural elements for its pharmacological profile (Palkowitz et al., 1997).
Chemical Reactions and Properties
Raloxifene undergoes various chemical reactions, including metabolism by cytochrome P450 enzymes, leading to the formation of metabolites through processes like hydroxylation and conjugation. Its interaction with liver microsomes and the generation of glutathione adducts highlight its metabolic pathways and the formation of reactive intermediates (Chen et al., 2002).
Physical Properties Analysis
The physical properties of Raloxifene, such as solubility and stability, play a critical role in its pharmacokinetics and bioavailability. Studies on its environmental fate and chemistry provide insights into its solubility across different pH levels, hydrolysis rates, and adsorption characteristics, which are crucial for understanding its behavior in biological and environmental systems (Teeter & Meyerhoff, 2002).
Chemical Properties Analysis
The chemical properties of Raloxifene, including its interaction with estrogen receptors and inhibition of enzyme activities, are key to its therapeutic effects. It acts as a potent inhibitor of liver aldehyde oxidase, affecting the metabolism of other compounds and highlighting its potential for drug interactions. The understanding of these interactions and the bioactivation process is essential for the development of safer and more effective therapies (Obach, 2004).
Wissenschaftliche Forschungsanwendungen
Role in Estrogen Receptor Modulation
Raloxifene, including its analogs such as Raloxifene 4-Monomethyl Ether, has been extensively studied for its selective estrogen receptor modulation properties. Research has shown that modifications to the 2-arylbenzothiophene core of raloxifene can influence its ability to bind to estrogen receptors and affect its activity in various tissues. These modifications have been linked to the drug's effectiveness in inhibiting cancer cell proliferation in vitro and its tissue-selective estrogen agonist effects in vivo, particularly in lowering serum cholesterol and affecting uterine weight in animal models (Grese et al., 1997).
Impact on Dopamine Neurons and Neuroprotection
Raloxifene's neuroprotective effects have been observed in models of Parkinson's disease, where it was found to protect dopaminergic neurons in mice. This protection was mediated through the G protein-coupled estrogen receptor 1 (GPER1), with raloxifene activating Akt signaling pathways and increasing levels of neuroprotective factors such as Bcl-2 and brain-derived neurotrophic factor, independent of traditional estrogen pathways (Bourque et al., 2014).
Antitumor and Chemotherapeutic Enhancement
In the context of cancer, raloxifene has shown promise in targeting GPER-positive breast cancer tumors. Studies have demonstrated the antitumor activity of raloxifene-targeted nanomicelles, which were specifically designed to improve the distribution and concentration of chemotherapeutic agents in tumor tissues, thereby enhancing their efficacy and reducing toxicity to normal tissues (Enteshari et al., 2018).
Osteoporosis and Bone Health
Raloxifene's effects on bone health have been extensively researched, particularly in the context of osteoporosis prevention and treatment. It has been shown to prevent bone loss and reduce serum cholesterol levels without causing uterine hypertrophy in animal models, highlighting its potential as a safer alternative to traditional estrogen therapy for osteoporosis in postmenopausal women (Black et al., 1994).
Eigenschaften
IUPAC Name |
[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDULJACWWWFGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene 4-Monomethyl Ether |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.